molecular formula C16H17NO2 B7501919 N-cyclopropyl-N-ethyl-3-hydroxynaphthalene-2-carboxamide

N-cyclopropyl-N-ethyl-3-hydroxynaphthalene-2-carboxamide

Cat. No. B7501919
M. Wt: 255.31 g/mol
InChI Key: GNEUSFWFFPTVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-ethyl-3-hydroxynaphthalene-2-carboxamide, also known as CYM5442, is a synthetic compound that belongs to the class of naphthoquinone derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-ethyl-3-hydroxynaphthalene-2-carboxamide involves the inhibition of the enzyme NADPH oxidase, which is responsible for the production of reactive oxygen species (ROS). This inhibition leads to a reduction in ROS levels, which can have beneficial effects in various diseases. This compound has also been shown to inhibit the activation of NF-κB, which is a transcription factor involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopropyl-N-ethyl-3-hydroxynaphthalene-2-carboxamide in lab experiments is its high purity and yield. This allows for accurate dosing and reproducibility of results. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-cyclopropyl-N-ethyl-3-hydroxynaphthalene-2-carboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have potential in treating inflammatory bowel disease, and further research is needed to explore this potential. Another area of interest is the development of more soluble forms of this compound for easier administration in experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield of the compound. This compound has been extensively studied for its potential use in treating various diseases, and its mechanism of action involves the inhibition of NADPH oxidase and NF-κB. This compound has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been explored. There are several future directions for research on this compound, and further studies are needed to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of N-cyclopropyl-N-ethyl-3-hydroxynaphthalene-2-carboxamide involves the reaction of 3-hydroxy-2-naphthoic acid with cyclopropylmethylamine and ethyl chloroformate in the presence of a catalyst. The resulting compound is then purified using chromatographic techniques. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

N-cyclopropyl-N-ethyl-3-hydroxynaphthalene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antitumor, and neuroprotective effects. This compound has been studied in vitro and in vivo for its potential use in treating inflammatory bowel disease, cancer, and neurodegenerative diseases.

properties

IUPAC Name

N-cyclopropyl-N-ethyl-3-hydroxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-17(13-7-8-13)16(19)14-9-11-5-3-4-6-12(11)10-15(14)18/h3-6,9-10,13,18H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEUSFWFFPTVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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